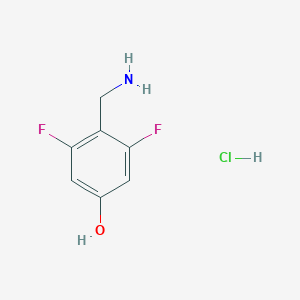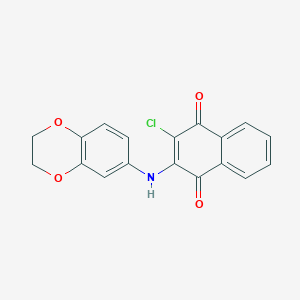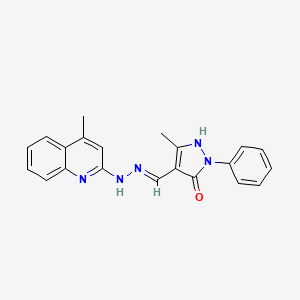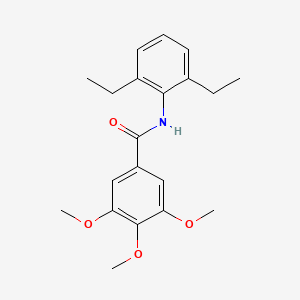
4-(Aminomethyl)-3,5-difluorophenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2-CH2-). They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves the reaction of an amine with a suitable electrophile. For example, 4-aminomethylpiperidine can be synthesized through alkylation, esterification, and a second alkylation .Molecular Structure Analysis
The molecular structure of aminomethyl compounds can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Aminomethyl compounds can undergo a variety of chemical reactions, including alkylation, acylation, and condensation reactions. They can also participate in the formation of Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary widely depending on their structure. These properties can include melting point, boiling point, solubility, density, and refractive index .Applications De Recherche Scientifique
Bioisosteric Analogues of Gamma-Aminobutyric Acid : A study by Qiu et al. (1999) synthesized compounds including 4-(aminomethyl)-2,6-difluorophenol to explore their potential as bioisosteric analogues of gamma-aminobutyric acid (GABA). These compounds showed inhibition of pig brain gamma-aminobutyric acid aminotransferase, suggesting potential applications in neuroscience and pharmacology.
Regioexhaustive Functionalization of Difluorophenols : Marzi et al. (2004) conducted a study on the functionalization of difluorophenols, including 3,5-difluorophenol. This research is significant for synthetic chemistry, demonstrating the potential of organometallic approaches in creating diverse compounds.
Antibacterial Activity of N2-Aminomethyl Derivatives : Plech et al. (2011) investigated the antibacterial activity of novel N2-hydroxymethyl and N2-aminomethyl derivatives, including those of 4-(aminomethyl)-3,5-difluorophenol, against various bacterial strains, indicating its potential in developing new antibacterial agents.
Corrosion Control in Mild Steel : Research by Bentiss et al. (2009) focused on corrosion inhibition in mild steel using compounds related to 4-(aminomethyl)-3,5-difluorophenol. This has implications in materials science, particularly in enhancing the longevity and durability of metals in corrosive environments.
GABA(C) Receptor Antagonists : Chebib et al. (1999) explored aminomethyl-2,6-difluorophenols as a novel class of GABA(C) receptor antagonists. This research contributes to the understanding of GABA receptors and has potential applications in treating neurological disorders.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-3,5-difluorophenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-1-4(11)2-7(9)5(6)3-10;/h1-2,11H,3,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIONCXNXLGCIQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3,5-difluorophenol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2402865.png)
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)


![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)
![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)

![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)
![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

